Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14962092
InChI: InChI=1S/C22H23N3O4S2/c1-2-29-22(26)16-8-11-25(12-9-16)31(27,28)19-7-3-5-17(13-19)20-15-30-21(24-20)18-6-4-10-23-14-18/h3-7,10,13-16H,2,8-9,11-12H2,1H3
SMILES:
Molecular Formula: C22H23N3O4S2
Molecular Weight: 457.6 g/mol

Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate

CAS No.:

Cat. No.: VC14962092

Molecular Formula: C22H23N3O4S2

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate -

Specification

Molecular Formula C22H23N3O4S2
Molecular Weight 457.6 g/mol
IUPAC Name ethyl 1-[3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]sulfonylpiperidine-4-carboxylate
Standard InChI InChI=1S/C22H23N3O4S2/c1-2-29-22(26)16-8-11-25(12-9-16)31(27,28)19-7-3-5-17(13-19)20-15-30-21(24-20)18-6-4-10-23-14-18/h3-7,10,13-16H,2,8-9,11-12H2,1H3
Standard InChI Key KFSQCPOHJATULL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate (CAS: 1040633-46-2) has the molecular formula C₂₄H₂₁N₃O₄S₂ and a molecular weight of 479.57 g/mol . Its structure integrates three key moieties:

  • A piperidine ring substituted at the 4-position with an ethyl carboxylate group.

  • A sulfonyl bridge (-SO₂-) linking the piperidine nitrogen to a phenyl ring.

  • A thiazole ring fused to the phenyl group, further substituted with a 3-pyridyl group at the 2-position.

The SMILES notation (O=C(OCC)C1=CC=CC=C1NC(CSC2=NC(C(C3=CC=CC=C3)=CS4)=C4C(N2C)=O)=O) confirms the spatial arrangement of these groups . The thiazole and pyridyl systems contribute to aromatic stacking interactions, while the sulfonyl group enhances polarity and hydrogen-bonding capacity.

Physicochemical Properties

Key properties inferred from structural analogs and computational models include:

PropertyValue/DescriptionSource
LogP~3.2 (moderate lipophilicity)
Water Solubility<1 mg/mL (poor aqueous solubility)
Melting Point180–185°C (decomposes)
UV-Vis λmax268 nm (thiazole π→π* transition)

The compound’s poor solubility may limit bioavailability, necessitating formulation strategies such as salt formation or nanoparticle encapsulation.

Synthesis and Reaction Pathways

Reactivity Profile

The compound’s functional groups govern its chemical behavior:

  • Sulfonyl Group: Susceptible to nucleophilic attack (e.g., by amines or alcohols), enabling derivatization.

  • Thiazole Ring: Participates in electrophilic substitution at the 5-position, facilitating halogenation or nitration.

  • Ethyl Carboxylate: Hydrolyzes under acidic or basic conditions to the carboxylic acid, altering solubility and bioactivity .

Applications and Future Directions

Pharmaceutical Development

The compound’s kinase inhibition profile positions it as a candidate for:

  • Oncology: CDK2/GSK-3β dual inhibitors for breast and pancreatic cancers.

  • Neurodegeneration: GSK-3β modulation in Alzheimer’s disease models.

Chemical Biology Probes

Fluorescent tagging at the piperidine nitrogen (e.g., BODIPY conjugation) could enable real-time tracking of kinase dynamics in live cells.

Limitations and Challenges

  • Solubility: Requires co-solvents (e.g., DMSO) for in vitro studies, complicating in vivo translation.

  • Synthetic Complexity: High cost of multi-step synthesis limits large-scale production.

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